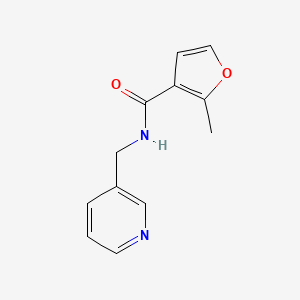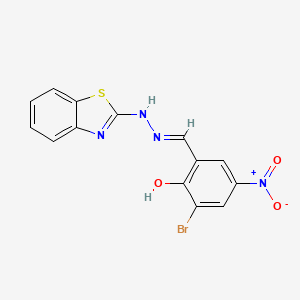![molecular formula C16H12Cl2N4OS B5970971 N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cell proliferation. N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea also increases the levels of antioxidants in the body, which helps to protect against oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and increase the levels of antioxidants in the body. N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been extensively studied, and its mechanism of action is well understood. However, N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea also has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea also has a short half-life, which can make it challenging to study its effects in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research is the development of new derivatives of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea that have improved therapeutic properties. Another area of research is the study of the effects of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea on various signaling pathways in the body. Additionally, more research is needed to fully understand the potential therapeutic applications of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dichloroaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to produce large quantities of N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-9-2-4-10(5-3-9)14-21-22-16(24-14)20-15(23)19-11-6-7-12(17)13(18)8-11/h2-8H,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZNBXLZOOENQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)

![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)



![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)
